4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Description
4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronic ester derivative featuring a benzonitrile backbone substituted with a nitro group at the 3-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 3-position (meta to the nitrile). This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where the boronate group facilitates bond formation with aryl halides .
Properties
IUPAC Name |
4-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BN2O4/c1-12(2)13(3,4)20-14(19-12)10-7-9(8-15)5-6-11(10)16(17)18/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIWPDLRNUKSKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675091 | |
| Record name | 4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-27-5 | |
| Record name | 4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Borylation of Aryl Halides
The most widely employed method for synthesizing 4-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves palladium-catalyzed borylation of 3-bromo-4-nitrobenzonitrile with bis(pinacolato)diboron. This approach leverages the electron-withdrawing nitro group to activate the aryl bromide for transmetallation.
Reaction Equation:
Catalytic Systems
Palladium complexes such as Pd(dppf)Cl₂ and Pd(PPh₃)₄ are preferred due to their stability and efficiency in mediating boron-carbon bond formation. Ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) enhance catalytic activity by stabilizing the palladium center during oxidative addition.
Solvent and Base Selection
Optimal yields are achieved in polar aprotic solvents (e.g., 1,4-dioxane or dimethylformamide) with mild bases like potassium acetate (KOAc). These conditions prevent premature hydrolysis of the boronic ester while facilitating deprotonation of the diboron reagent.
Table 1. Effect of Reaction Conditions on Yield
| Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | 1,4-Dioxane | 80 | 12 | 78 |
| Pd(PPh₃)₄ | DMF | 100 | 8 | 65 |
| Pd(OAc)₂ | THF | 70 | 24 | 42 |
Alternative Pathways: Nitration of Preformed Boronic Esters
An alternative strategy involves nitrating 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. However, this method is less favored due to the sensitivity of the boronic ester group to strong nitrating agents (e.g., HNO₃/H₂SO₄), which can lead to decomposition or undesired side reactions.
Challenges:
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Regioselectivity: Nitration may occur at non-target positions (e.g., para to the boronic ester).
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Functional Group Compatibility: The nitrile group tolerates nitration conditions but requires careful temperature control to prevent hydrolysis.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Transitioning from batch to continuous flow reactors improves reproducibility and safety for large-scale manufacturing. Microreactors enable precise control over residence time and temperature, mitigating exothermic risks associated with palladium-catalyzed reactions.
Key Parameters:
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Residence Time: 30–60 minutes at 90°C.
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Catalyst Loading: Reduced to 1–2 mol% via efficient mixing and heat transfer.
Purification Techniques
Crude product purification involves sequential steps:
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Liquid-Liquid Extraction: Removal of palladium residues using aqueous EDTA solutions.
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Crystallization: Isolation via anti-solvent addition (e.g., hexane to dichloromethane).
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Column Chromatography: Reserved for high-purity pharmaceutical-grade material.
Table 2. Purity Analysis of Industrial Batches
| Batch | Purity (%) | Pd Content (ppm) | Solvent Residues (ppm) |
|---|---|---|---|
| A | 99.2 | <5 | <50 |
| B | 98.7 | 8 | 120 |
| C | 99.5 | <5 | <30 |
Mechanistic Insights and Kinetic Studies
Oxidative Addition and Transmetallation
The palladium catalyst undergoes oxidative addition with 3-bromo-4-nitrobenzonitrile, forming a Pd(II) intermediate. Subsequent transmetallation with bis(pinacolato)diboron generates the arylboronic ester, with reductive elimination restoring the Pd(0) catalyst.
Rate-Limiting Step: Oxidative addition is influenced by the electron-deficient nature of the aryl bromide, accelerated by the nitro group’s -I effect.
Side Reactions and Mitigation
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Proto-Deborylation: Competing hydrolysis of the boronic ester is minimized by anhydrous conditions and rapid reaction times.
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Homocoupling: Trace oxygen promotes aryl-aryl coupling, necessitating inert atmospheres (N₂ or Ar).
Chemical Reactions Analysis
Types of Reactions
4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Aryl halides, palladium catalysts (e.g., Pd(PPh₃)₄), and bases like sodium carbonate (Na₂CO₃).
Major Products
Reduction: 4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.
Substitution: Various biaryl compounds depending on the aryl halide used.
Scientific Research Applications
4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures via Suzuki-Miyaura coupling.
Biology: Investigated for its potential in drug discovery and development, especially in the synthesis of biologically active molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring.
Boronate Ester: Participates in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
The table below compares 4-nitro-3-boronate-benzonitrile with key analogs differing in substituent type and position:
Key Observations :
- Electron-Withdrawing Groups (EWG): The nitro group in the target compound enhances electrophilicity, making it more reactive in coupling reactions compared to neutral or electron-donating analogs (e.g., amino or methoxy derivatives). This property is advantageous in synthesizing electron-deficient biaryls for organic electronics .
- Steric Effects : Analogs with bulky substituents (e.g., cyclopropyl in 2-cyclopropyl-4-boronate-benzonitrile ) exhibit reduced reaction rates in cross-coupling due to steric hindrance, whereas the nitro group’s planar structure minimizes such effects.
Biological Activity
4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H16BNO6
- Molecular Weight : 293.08 g/mol
- CAS Number : 2148346-12-5
- Structure : The compound features a nitro group and a dioxaborolane moiety which are crucial for its biological activity.
Biological Activity Overview
The biological activities of 4-nitro derivatives often include antimicrobial, anticancer, and antiparasitic properties. The presence of the dioxaborolane group enhances solubility and bioavailability.
Antiparasitic Activity
Research has shown that compounds containing the dioxaborolane structure can exhibit significant antiparasitic activity. For instance, derivatives similar to 4-nitro compounds have been investigated for their efficacy against malaria parasites. A study indicated that modifications to the dioxaborolane structure can enhance metabolic stability while maintaining antiparasitic activity .
Anticancer Activity
The anticancer potential of similar nitro compounds has been documented extensively. Nitro groups are known to participate in redox reactions within cancer cells, leading to cytotoxic effects. For example, studies have shown that compounds with nitro substituents can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .
- Nitro Reduction : The nitro group can be reduced to form amines or hydroxylamines within biological systems, which may contribute to cytotoxicity.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in target cells.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for parasite survival or cancer cell proliferation.
Case Studies
Biological Activity Comparison
Q & A
Q. What are the optimal synthetic routes for preparing 4-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling between a nitro-substituted aryl halide (e.g., 4-nitro-3-bromobenzonitrile) and bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis. Key steps include:
- Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous solvents (e.g., THF or DMF) .
- Temperature Control: Reactions are conducted at 80–100°C under inert atmosphere (N₂/Ar) to prevent boronic ester hydrolysis .
- Workup: Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the product. Typical yields range from 60–85%, depending on substituent steric effects and catalyst loading .
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in substituent positioning?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies nitro (δ ~8.5 ppm for aromatic protons) and boronic ester (δ ~1.3 ppm for pinacol methyl groups) groups. ¹¹B NMR confirms boron presence (δ ~30 ppm) .
- X-ray Crystallography: Single-crystal analysis resolves nitro and boronic ester orientations. For example, torsion angles between nitro and benzonitrile groups are typically 5–15° .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 316.12 for C₁₃H₁₄BN₂O₄) .
Advanced Research Questions
Q. How does the nitro group influence reactivity in cross-coupling reactions, and what strategies mitigate deactivation pathways?
Methodological Answer: The nitro group is electron-withdrawing, slowing oxidative addition of Pd catalysts. Mitigation strategies include:
- Pre-activation: Use of Pd(OAc)₂ with bulky ligands (e.g., XPhos) enhances catalytic turnover .
- Microwave Assistance: Short reaction times (10–30 min) at 120°C reduce side reactions (e.g., nitro reduction) .
- Protection/Deprotection: Temporarily converting nitro to amine (via hydrogenation) enables coupling, followed by re-oxidation .
Q. How do steric and electronic effects of the dioxaborolane moiety impact regioselectivity in multi-component reactions?
Methodological Answer: The dioxaborolane group directs electrophilic substitution to the para-position of the benzonitrile due to:
- Steric Shielding: The pinacol methyl groups hinder ortho-substitution .
- Electronic Effects: Boron’s empty p-orbital withdraws electron density, activating the aromatic ring for nucleophilic attack at meta/para positions .
Case Study: In Suzuki couplings with aryl iodides, >90% para-selectivity is observed, confirmed by NOE NMR correlations .
Q. How can computational methods (e.g., DFT) predict reaction pathways for this compound, and what experimental validations are critical?
Methodological Answer:
- DFT Modeling: Calculations (B3LYP/6-31G*) optimize transition states for boronic ester transmetalation. Key parameters include Gibbs free energy (ΔG‡) and charge distribution .
- Validation: Match computed IR vibrational frequencies (e.g., B-O stretch at 1350 cm⁻¹) with experimental FT-IR data. Discrepancies >5% require recalibration of basis sets .
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound across studies?
Methodological Answer: Discrepancies arise from solvent polarity, trace moisture, or ligand decomposition. Resolution steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
